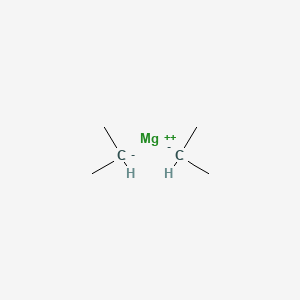
Magnesium;propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium propane is an organometallic compound that combines magnesium with propane. This compound is part of a broader class of organomagnesium compounds, which are known for their significant role in organic synthesis. These compounds are typically used as reagents in various chemical reactions due to their ability to form carbon-magnesium bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium propane typically involves the reaction of propane with magnesium metal. This process is often carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), which helps to stabilize the resulting organomagnesium compound. The reaction can be represented as follows:
C3H8+Mg→C3H7Mg
Industrial Production Methods
In industrial settings, the production of magnesium propane may involve more complex procedures, including the use of catalysts to enhance the reaction efficiency. The process often requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium propane undergoes several types of chemical reactions, including:
Oxidation: Magnesium propane can be oxidized to form magnesium oxide and propane derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the propane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium propane include halogens, acids, and other organometallic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving magnesium propane depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide and propane derivatives, while substitution reactions can produce a variety of organomagnesium compounds.
Scientific Research Applications
Magnesium propane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing into the potential biological applications of magnesium propane, including its use in drug development.
Medicine: The compound’s reactivity makes it a candidate for use in the synthesis of pharmaceuticals.
Industry: Magnesium propane is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which magnesium propane exerts its effects involves the formation of carbon-magnesium bonds. These bonds are highly reactive and can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium propane include other organomagnesium compounds such as:
- Magnesium ethane
- Magnesium butane
- Magnesium hexane
Uniqueness
Magnesium propane is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organomagnesium compounds, it offers distinct advantages in certain types of organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Properties
CAS No. |
3536-97-8 |
|---|---|
Molecular Formula |
C6H14Mg |
Molecular Weight |
110.48 g/mol |
IUPAC Name |
magnesium;propane |
InChI |
InChI=1S/2C3H7.Mg/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
DQZLQYHGCKLKGU-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.C[CH-]C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
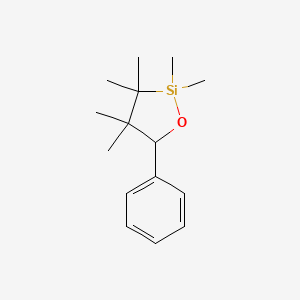
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
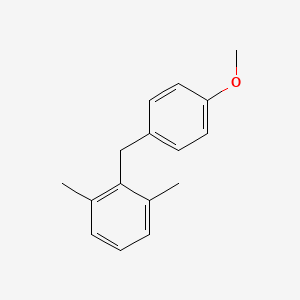
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
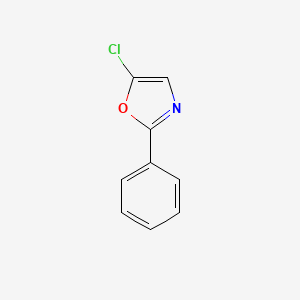
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
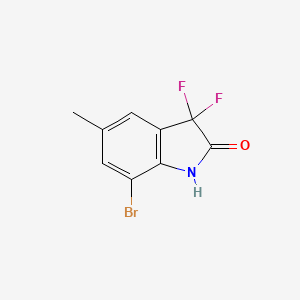

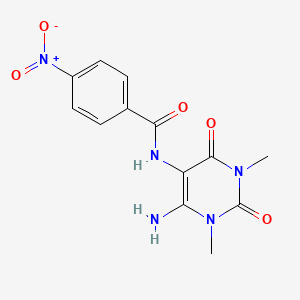
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
